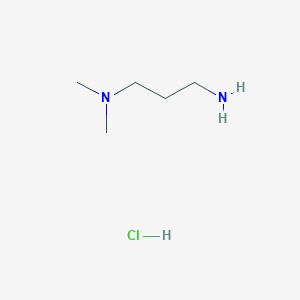
N',N'-dimethylpropane-1,3-diamine;hydrochloride
Overview
Description
N',N'-dimethylpropane-1,3-diamine;hydrochloride is a useful research compound. Its molecular formula is C5H15ClN2 and its molecular weight is 138.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality N',N'-dimethylpropane-1,3-diamine;hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N',N'-dimethylpropane-1,3-diamine;hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystallography and Structural Analysis N',N'-dimethylpropane-1,3-diamine;hydrochloride plays a significant role in crystallography and structural analysis. A study by Heimgert et al. (2022) explored the synthesis and structural characterization of various salts derived from this compound. They used X-ray crystallography, IR and Raman spectroscopy, NMR spectroscopy, and thermal analysis to study the compound's properties, revealing complex polymorphic forms and hydrogen-bonded salt structures (Heimgert et al., 2022).
Chemical Transformations in Agriculture In agriculture, the transformation of chemicals like prothiocarb involves N',N'-dimethylpropane-1,3-diamine;hydrochloride. Research by Iwan et al. (2009) on the behavior of 14C-labelled prothiocarb in soil and plants found that N',N'-dimethylpropane-1,3-diamine was a principal conversion product in tomatoes, highlighting its importance in the metabolism of agricultural chemicals (Iwan et al., 2009).
Magnetic Properties in Inorganic Chemistry The compound's significance extends to inorganic chemistry, particularly in studying magnetic properties. Ribas et al. (1994) synthesized a complex involving N',N'-dimethylpropane-1,3-diamine;hydrochloride, which demonstrated interesting antiferromagnetic properties and 3-D ferromagnetism (Ribas et al., 1994).
Spectroscopy and Thermal Decomposition In spectroscopy and thermal decomposition studies, compounds like N',N'-dimethylpropane-1,3-diamine;hydrochloride are crucial. For instance, Megen et al. (2014) researched a new iodine inclusion compound involving this compound, offering insights into its structural and thermal properties (Megen et al., 2014).
Intramolecular Interactions and Mass Spectrometry Zhang et al. (2008) investigated intramolecular methyl migration in protonated N',N'-dimethylpropane-1,3-diamine;hydrochloride using tandem mass spectrometry. Their findings provided valuable insights into the compound's behavior at a molecular level (Zhang et al., 2008).
properties
IUPAC Name |
N',N'-dimethylpropane-1,3-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H14N2.ClH/c1-7(2)5-3-4-6;/h3-6H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZQGLHSWQWXAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H15ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1-Dimethylpropane-1,3-diamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



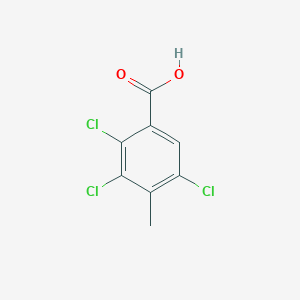
![4,4'-Bipyridinium, 1,1'-bis[3-(trimethylammonio)propyl]-, tetrachloride](/img/structure/B8235875.png)


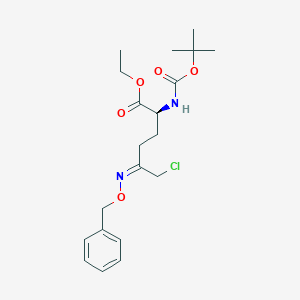
![2-[[[4-(Aminoiminomethyl)phenyl]amino]methyl]-1-methyl-1H-benzimidazole-5-carboxylicAcidEthylEsterHydrochloride](/img/structure/B8235896.png)
![(S)-2-[Triethylsiloxybis[3,5-bis(trifluoromethyl)phenyl]methyl]pyrrolidine](/img/structure/B8235910.png)

![(11bR)-N-(Diphenylmethyl)-N-phenyl-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B8235938.png)
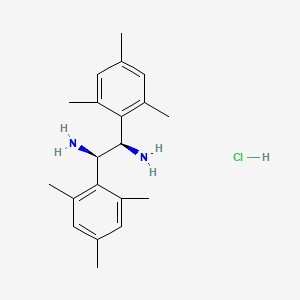
![5,17-Dichloro-2,4,6,8,14,16,18,20,26,28-decaazapentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3,5,7(28),9,11,13(27),15,17,19(26),21,23-dodecaene](/img/structure/B8235957.png)
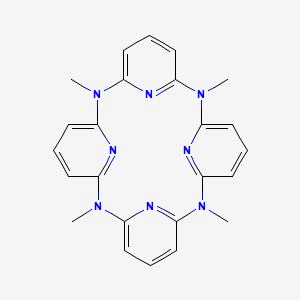
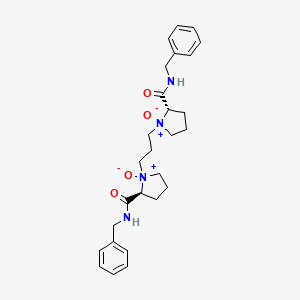
![[4-Bromo-3-(trifluoromethyl)phenyl]hydrazine hydrochloride](/img/structure/B8235987.png)